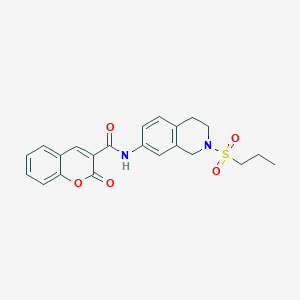
2-oxo-N-(2-(propylsulfonyl)-1,2,3,4-tetrahydroisoquinolin-7-yl)-2H-chromene-3-carboxamide
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
The description of a compound usually includes its IUPAC name, molecular formula, and structure. It may also include information about the class of compounds it belongs to and its relevance or applications in various fields .
Synthesis Analysis
This involves detailing the methods and reactions used to synthesize the compound. It includes the starting materials, reagents, catalysts, and conditions of the reaction .Molecular Structure Analysis
This involves the use of techniques like X-ray crystallography, NMR spectroscopy, and mass spectrometry to determine the spatial arrangement of atoms in the molecule .Chemical Reactions Analysis
This involves studying the reactions that the compound undergoes. It includes understanding the reaction mechanism, the products formed, and the conditions under which the reaction occurs .Physical And Chemical Properties Analysis
This involves studying properties like melting point, boiling point, solubility, acidity or basicity, and reactivity with other substances .Applications De Recherche Scientifique
Synthesis and Pharmacological Evaluation
The compound 2-oxo-2H-chromene-3-carboxamide, a structural component of the chemical , has been utilized as a versatile building block for synthesizing new azole systems with significant antimicrobial activity. This showcases the chemical's potential in creating compounds with high pharmacological value, particularly as antimicrobial agents. The synthesized compounds were confirmed through various spectral and elemental analyses, highlighting the scientific method's role in drug development (Azab et al., 2017).
Solid-phase Synthesis of Derivatives
In a different approach, solid-phase synthesis techniques were employed to create 1,2,3,4-tetrahydroisoquinoline-3-carboxamides, utilizing support-bound tyrosine esters in the Pictet-Spengler reaction. This method exemplifies the compound's utility in innovative synthetic strategies, potentially opening pathways to novel pharmaceuticals (Kane et al., 2004).
Antimicrobial Activity and Microwave-Assisted Synthesis
Another research direction involves the microwave-assisted synthesis of phenyl-2,3-dihydrobenzo[b][1,4]thiazepine-3-carboxamide derivatives, demonstrating an increase in reaction rate and yield. The antimicrobial evaluation of these compounds further confirms the chemical's relevance in developing new antibacterial and antifungal agents, indicating a significant contribution to combating microbial resistance (Raval et al., 2012).
Mécanisme D'action
Safety and Hazards
Orientations Futures
Propriétés
IUPAC Name |
2-oxo-N-(2-propylsulfonyl-3,4-dihydro-1H-isoquinolin-7-yl)chromene-3-carboxamide |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C22H22N2O5S/c1-2-11-30(27,28)24-10-9-15-7-8-18(12-17(15)14-24)23-21(25)19-13-16-5-3-4-6-20(16)29-22(19)26/h3-8,12-13H,2,9-11,14H2,1H3,(H,23,25) |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
OCWSZLHXBYFUHE-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCCS(=O)(=O)N1CCC2=C(C1)C=C(C=C2)NC(=O)C3=CC4=CC=CC=C4OC3=O |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C22H22N2O5S |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
426.5 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.




![N'-[2-(furan-2-yl)-2-(thiophen-2-yl)ethyl]-N-(1,2-oxazol-3-yl)ethanediamide](/img/structure/B2799401.png)
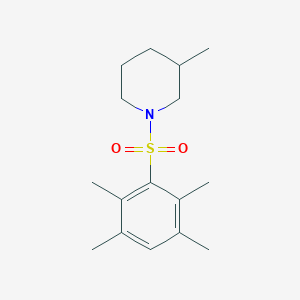
![ethyl 4-(5-methyl-2,4-dioxo-3-(p-tolyl)-2,3,4,5-tetrahydro-1H-pyrrolo[3,2-d]pyrimidine-7-carboxamido)benzoate](/img/no-structure.png)
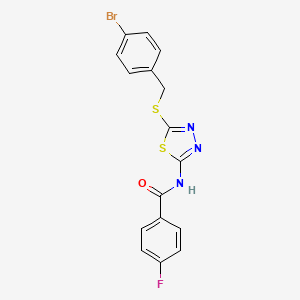
![Benzyl 2-[7-(4-fluorophenyl)-5-phenylpyrrolo[2,3-d]pyrimidin-4-yl]sulfanylacetate](/img/structure/B2799409.png)
![N-(2-fluorophenyl)-2-[3-(4-methoxybenzyl)-4-oxo-3,4-dihydro-5H-pyrimido[5,4-b]indol-5-yl]acetamide](/img/structure/B2799410.png)
![1-(Diphenylmethyl)-3-{[5-(2-oxopyrrolidin-1-yl)pyridin-3-yl]methyl}urea](/img/structure/B2799411.png)
![2-[1-(4-nitrophenyl)imidazol-2-yl]sulfanyl-N-[2-(trifluoromethyl)phenyl]acetamide](/img/structure/B2799412.png)
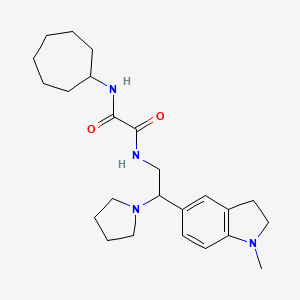
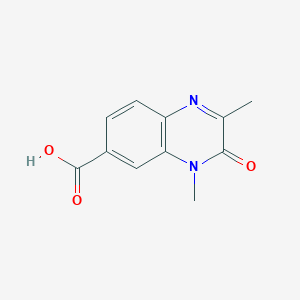
![7-(2,3-dihydro-1,4-benzodioxin-6-yl)-2-hydroxy-9-(trifluoromethyl)pyrido[2',3':4,5]thieno[2,3-b]pyridin-4(1H)-one](/img/structure/B2799419.png)